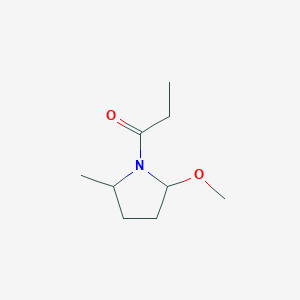
1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes can be categorized into two main strategies:
Ring Construction: This involves the formation of the pyrrolidine ring from precursors such as 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester and 6-methylnicotinate.
Functionalization of Preformed Rings: This method involves the modification of preformed pyrrolidine rings to introduce the desired substituents.
Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to certain proteins and enzymes, influencing their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions .
Comparison with Similar Compounds
1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: This compound also contains a pyrrolidine ring but differs in its substituents and overall structure.
Pyrrolidine-2,5-diones: These compounds have additional functional groups that influence their chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylpyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H17NO2/c1-4-8(11)10-7(2)5-6-9(10)12-3/h7,9H,4-6H2,1-3H3 |
InChI Key |
MXLYVIUXUPKDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CCC1OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















